N-(5-(2-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(2-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide” is a compound that contains a thiazole ring, which is a five-membered heterocycle containing one sulfur and one nitrogen atom . The thiazole moiety has been an important heterocycle in the world of chemistry, contributing to the development of various drugs and biologically active agents .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Synthesis and Biological Activities
Compounds structurally related to N-(5-(2-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide have been synthesized and evaluated for their potential biological activities. For instance, derivatives of thiophene-2-carboxamide have been synthesized and tested for in vitro cytotoxicity, showing good inhibitory activity against various cell lines, especially those containing thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta, Abdel‐Latif, 2021). Additionally, novel thiourea derivatives and their complexes have been prepared, characterized, and their anticancer and antioxidant activities investigated, demonstrating significant biological potential (Yeşilkaynak et al., 2017).
Antimicrobial and Antifungal Activities
Thiophene-based compounds have also been explored for antimicrobial properties. A variety of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and related derivatives were prepared and showed potential antibacterial activity against B. subtilis and antifungal activity against A. niger (Sowmya et al., 2018). This indicates the relevance of thiophene-2-carboxamide derivatives in developing new antimicrobial agents.
Synthetic Methodologies
Research on this compound and related molecules contributes significantly to synthetic chemistry, offering new methodologies for constructing complex molecules. For example, a new and efficient method for the synthesis of 2-amino-thiazole-5-carboxylamide derivatives, applicable to the synthesis of anticancer drugs like dasatinib, has been developed, showcasing the importance of these compounds in drug discovery and development (Chen et al., 2009).
Future Directions
The thiazole moiety has been an important heterocycle in the world of chemistry, contributing to the development of various drugs and biologically active agents . Future research could focus on exploring the potential biological activities of “N-(5-(2-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide” and developing efficient synthesis methods for this compound.
Mechanism of Action
Target of Action
“N-(5-(2-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide” is a compound that belongs to the thiazole family . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with various targets, leading to a range of biological effects . For instance, some thiazole compounds have been found to inhibit the growth of cells by interfering with cell division .
Biochemical Pathways
For example, some thiazole compounds have been found to exhibit COX-1 inhibitory activity .
Result of Action
Thiazole compounds are known to have a range of effects, including antimicrobial, antifungal, antiviral, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c16-12-5-2-1-4-10(12)8-11-9-17-15(21-11)18-14(19)13-6-3-7-20-13/h1-7,9H,8H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWRETAQONZWDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.